molecular formula C9H11ClN2O2 B2457555 4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine CAS No. 2202367-75-5

4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine

Cat. No.: B2457555
CAS No.: 2202367-75-5
M. Wt: 214.65
InChI Key: QGMNLHOPJDKRDV-UHFFFAOYSA-N
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Description

4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine is a chemical compound that features a pyridine ring substituted with a chlorine atom and an oxolan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine typically involves the reaction of 3-chloropyridine with oxolan-3-amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine: Similar structure with a cyclohexane ring instead of an oxolane ring.

    4-[(3-Chloropyridin-2-yl)oxy]oxolan-2-amine: Similar structure with the amine group positioned differently on the oxolane ring.

Uniqueness

4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine is unique due to its specific substitution pattern and the presence of both a pyridine ring and an oxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-chloropyridin-2-yl)oxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-6-2-1-3-12-9(6)14-8-5-13-4-7(8)11/h1-3,7-8H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMNLHOPJDKRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=C(C=CC=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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